1-Cyano-N,N-dimethylmethanesulfonamide
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Overview
Description
1-Cyano-N,N-dimethylmethanesulfonamide is a sulfonamide derivative with the molecular formula C4H8N2O2S and a molecular weight of 148.18 g/mol. This compound is known for its versatility in organic synthesis, contributing to the development of various sulfonamide and cyano-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-N,N-dimethylmethanesulfonamide can be synthesized through various methods. The reaction typically requires an organic base and is carried out under controlled temperature conditions to ensure the desired product’s formation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the cyano group or the sulfonamide group is replaced by other nucleophiles.
Electrosynthesis: It is used in the electrosynthesis of isothiazoles, showcasing its role in generating sulfur-containing compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organic bases and nucleophiles such as amines or thiols.
Electrosynthesis: This process often involves a reactive sulfur-graphite electrode and specific electrochemical conditions.
Major Products Formed:
Vinyl Sulfones: These are formed through dehydrative protocols starting from related sulfonamides.
Isothiazoles: Produced via electrosynthesis, these compounds have potential biological and material science applications.
Scientific Research Applications
1-Cyano-N,N-dimethylmethanesulfonamide serves as a versatile intermediate in organic synthesis, contributing to the development of various sulfonamide and cyano-containing compounds. Its applications span multiple fields:
Chemistry: Used in the synthesis of vinyl sulfones and sulfonamides, which are pivotal in synthetic organic chemistry.
Biology: Its derivatives are utilized for their biological activities, including enzyme inhibition.
Medicine: Plays a role in the preparation of antibiotics and other pharmaceutical compounds.
Industry: Employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyano-N,N-dimethylmethanesulfonamide exerts its effects involves its ability to participate in nucleophilic substitution and electrosynthesis reactions. The molecular targets and pathways involved include the formation of vinyl sulfones and isothiazoles, which have significant biological and material science applications.
Comparison with Similar Compounds
- 1-Cyano-N,N-diethylmethanesulfonamide
- 1-Cyano-N,N-dimethylmethanesulfonamide
- 1-Cyano-N,N-dipropylmethanesulfonamide
Comparison: this compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in organic synthesis and its role in the preparation of biologically active compounds set it apart from other similar compounds.
Properties
IUPAC Name |
1-cyano-N,N-dimethylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S/c1-6(2)9(7,8)4-3-5/h4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLLRLMSCNHPBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653794 |
Source
|
Record name | 1-Cyano-N,N-dimethylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926265-18-1 |
Source
|
Record name | 1-Cyano-N,N-dimethylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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